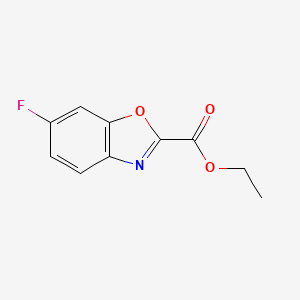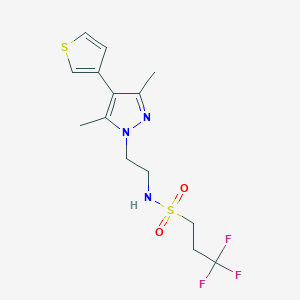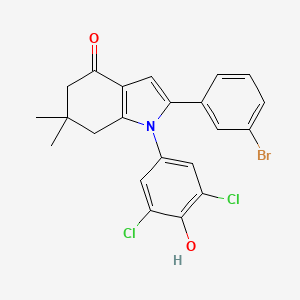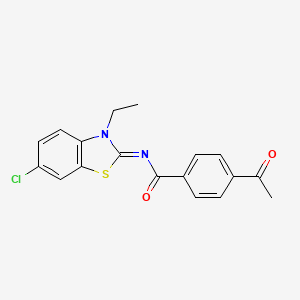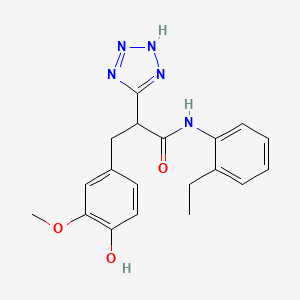![molecular formula C17H21FN6 B2502000 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097925-16-9](/img/structure/B2502000.png)
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluoro-substituted pyrimidine compounds involves multi-step processes. For instance, a practical synthesis of a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, used in the preparation of deoxycytidine kinase inhibitors, starts with commercially available 2,4-dichloro-5-fluoropyrimidine and proceeds through four telescoped steps to yield the desired product in about 68% overall yield . This indicates that the synthesis of fluoro-substituted pyrimidines can be achieved with reasonable efficiency and may provide insights into the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of fluoro-substituted pyrimidines is characterized by the presence of a fluorine atom on the pyrimidine ring, which can significantly influence the biological activity of these compounds. The papers describe various substitutions on the pyrimidine ring, such as oxime and aminomethyl substituents , as well as a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety . These modifications can affect the binding interactions with biological targets and are crucial for the design of compounds with desired properties.
Chemical Reactions Analysis
The chemical reactions involving fluoro-substituted pyrimidines are not explicitly detailed in the provided papers. However, the synthesis and modifications of these compounds suggest that they can undergo various chemical transformations, such as coupling with quinolinecarboxylic acids to produce fluoroquinolone antibacterials or the introduction of oxadiazole moieties for pesticidal activities . These reactions are essential for the development of compounds with specific biological functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted pyrimidines are influenced by their structural features. For example, the introduction of an oxime group in fluoroquinolones has been shown to improve pharmacokinetic parameters . The presence of fluorine atoms and other substituents can affect the lipophilicity, stability, and solubility of these compounds, which are important factors in their biological efficacy and potential as pharmaceutical agents.
Applications De Recherche Scientifique
Synthesis and Potential as Kinase Inhibitors
- A practical synthesis has been described for compounds related to 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, focusing on key intermediates in the preparation of potent deoxycytidine kinase inhibitors. This process offers an economical alternative to existing methods, highlighting the compound's role in synthesizing new classes of kinase inhibitors (Zhang et al., 2009).
- Another study focused on the discovery and preclinical evaluation of potent αvβ3 antagonists, related to the compound of interest, for the prevention and treatment of osteoporosis. These findings underscore the compound's potential application in therapeutic interventions for bone diseases (Coleman et al., 2004).
Pharmacological Activities
- Research on conformationally constrained butyrophenones, which include structural features similar to 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, has shown these compounds to have affinity for dopamine and serotonin receptors. This suggests their potential as antipsychotic drugs, highlighting the broader pharmacological applications of these compounds (Raviña et al., 2000).
Antibacterial Activity
- A novel series of compounds, including those structurally related to the query compound, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests the potential use of these compounds in developing new antibacterial agents (Inoue et al., 1994).
Propriétés
IUPAC Name |
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJSQCVHVQQMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

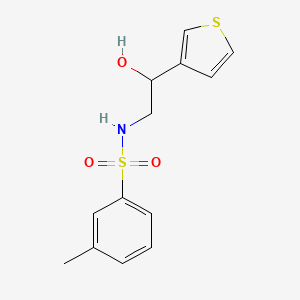
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)
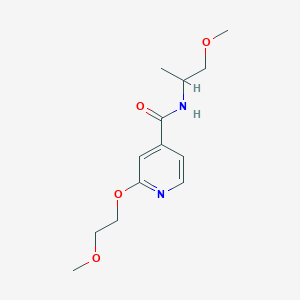
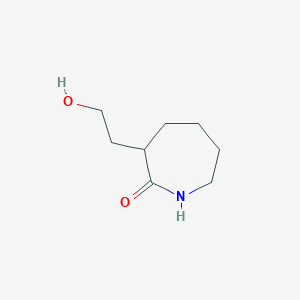
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
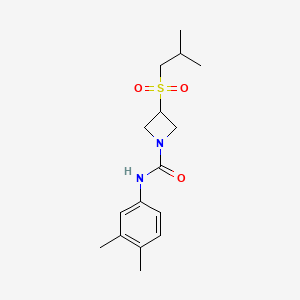
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
